(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one
CAS No.: 921212-59-1
Cat. No.: VC16937585
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921212-59-1 |
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Molecular Formula | C14H24O |
Molecular Weight | 208.34 g/mol |
IUPAC Name | (5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one |
Standard InChI | InChI=1S/C14H24O/c1-4-6-8-12-9-11(3)10-14(15)13(12)7-5-2/h11H,4-10H2,1-3H3/t11-/m0/s1 |
Standard InChI Key | KOEMWGDKXOSFPF-NSHDSACASA-N |
Isomeric SMILES | CCCCC1=C(C(=O)C[C@H](C1)C)CCC |
Canonical SMILES | CCCCC1=C(C(=O)CC(C1)C)CCC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a cyclohex-2-en-1-one core with three alkyl substituents:
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Position 1: Ketone group (C=O).
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Position 2: n-Propyl group (-CH2CH2CH3).
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Position 3: n-Butyl group (-CH2CH2CH2CH3).
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Position 5: Methyl group (-CH3) with S-configuration.
The stereochemistry at C5 is critical for potential biological activity, as enantiopure compounds often exhibit enhanced target binding . The conjugated enone system (α,β-unsaturated ketone) may participate in Michael additions or Diels-Alder reactions, enabling further functionalization .
Synthetic Routes and Optimization
Asymmetric Organocatalysis
Chiral cyclohexenones are frequently synthesized via organocatalytic methods. For example, the stereoselective synthesis of (5S)-5-methyl-3-(propylamino)cyclohex-2-en-1-one employs chiral catalysts to achieve enantiomeric ratios up to 99:1 . Applying similar strategies, the target compound could be synthesized through:
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Mannich Reaction: Introducing the propylamino group via a three-component reaction involving cyclohexanone, propylamine, and an aldehyde .
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Alkylation: Sequential alkylation at positions 2 and 3 using propyl and butyl halides under basic conditions .
Table 1: Hypothetical Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Asymmetric Aldol Condensation | Chiral organocatalyst, THF, 40°C | 73 |
2 | Propylation | Propyl bromide, K2CO3, DMF | 65 |
3 | Butylation | Butyl iodide, LDA, -78°C | 58 |
Characterization Techniques
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NMR Spectroscopy: Expected signals include a downfield carbonyl peak at ~205 ppm (13C NMR) and vinyl proton resonances at δ 5.8–6.2 ppm (1H NMR) .
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Chiral HPLC: To confirm enantiopurity, using a Chiralpak AD-H column with hexane/isopropanol eluent .
Physicochemical Properties
Calculated and Experimental Data
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Molecular Formula: C15H24O
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Molecular Weight: 196.3 g/mol
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Boiling Point: Estimated 280–290°C (based on alkyl-substituted cyclohexenones) .
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Solubility: Miscible with chloroform, ethyl acetate, and DMSO; insoluble in water .
Table 2: Comparative Properties of Related Cyclohexenones
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